2-Chloro-3-piperazin-1-YL-quinoxaline
Overview
Description
2-Chloro-3-piperazin-1-YL-quinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial activities . The structure of this compound consists of a quinoxaline core with a chlorine atom at the 2-position and a piperazine ring at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-piperazin-1-YL-quinoxaline typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core . The piperazine ring is then introduced through a nucleophilic substitution reaction with piperazine .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing reaction conditions to achieve high yields and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-piperazin-1-YL-quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxalines.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-piperazin-1-YL-quinoxaline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-3-piperazin-1-YL-quinoxaline involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), which plays a crucial role in cellular growth, survival, and proliferation . The compound’s antifungal and antibacterial activities are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
2-Chloro-3-piperazin-1-YL-quinoxaline can be compared with other similar compounds, such as:
2-Methoxy-3-piperazin-1-YL-quinoxaline: Similar structure but with a methoxy group instead of a chlorine atom.
2-Piperazin-1-YL-quinoxaline 4-oxide: Contains an oxide group at the 4-position.
1-(2-Dimethylamino-ethyl)-3-piperazin-1-YL-1H-quinoxalin-2-one: Features a dimethylamino-ethyl group at the 1-position.
These compounds share similar core structures but differ in their substituents, leading to variations in their pharmacological properties and applications.
Properties
IUPAC Name |
2-chloro-3-piperazin-1-ylquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c13-11-12(17-7-5-14-6-8-17)16-10-4-2-1-3-9(10)15-11/h1-4,14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDAZRADHJDBEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3N=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397242 | |
Record name | 2-CHLORO-3-PIPERAZIN-1-YL-QUINOXALINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164670-46-6 | |
Record name | 2-CHLORO-3-PIPERAZIN-1-YL-QUINOXALINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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